(R)-3-((叔丁氧羰基)氨基)-4-(3-氯苯基)丁酸

描述

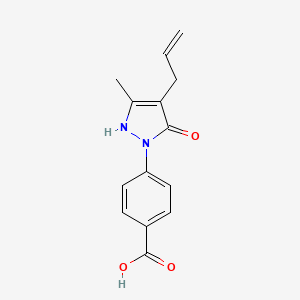

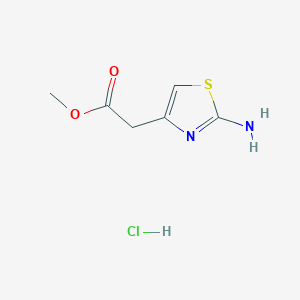

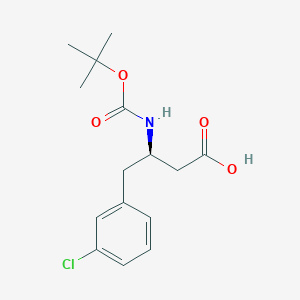

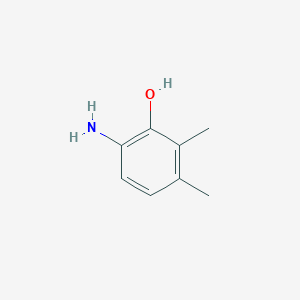

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid is a compound that likely shares structural similarities with the compounds studied in the provided papers. While the exact compound is not directly studied, insights can be drawn from related research. The compound features a tert-butoxycarbonyl (Boc) protected amino group, a 3-chlorophenyl group, and a butanoic acid moiety, which suggests it is a chiral amino acid derivative with potential applications in pharmaceuticals and as an intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related compounds has been explored, such as the improved synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, which utilized a modified Pictet-Spengler reaction. This method achieved a high yield of 95% with minimal racemization and an enantiomeric excess of 99.4% after recrystallization. The overall yield from D-tyrosine was 43% . This suggests that similar synthetic strategies could be applied to the synthesis of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, with an emphasis on maintaining chiral purity and optimizing yield.

Molecular Structure Analysis

The molecular structure and vibrational spectra of a structurally similar compound, 4-amino-3(4-chlorophenyl) butanoic acid, have been analyzed using Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy . Computational methods such as Hartree–Fock and B3LYP were used to predict various properties, including molecular electronic energy, geometrical structure, and vibrational spectra. These studies provide a foundation for understanding the molecular structure of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, as the presence of similar functional groups would result in comparable spectral and electronic characteristics.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid, the presence of the Boc-protected amino group and the carboxylic acid moiety suggests that it could participate in a variety of chemical reactions. The Boc group is commonly used to protect amines during synthesis and can be removed under acidic conditions. The carboxylic acid group could be involved in the formation of amides, esters, and other derivatives, which are often key steps in the synthesis of pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from the molecular structure analysis. The presence of the chlorophenyl group may influence the compound's polarity and solubility, while the Boc group could affect its steric properties. The vibrational studies of the related compound suggest that the modes of vibration are within expected ranges and could be used to predict similar properties for (R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid . Additionally, the first-order hyperpolarizability and related properties indicate potential non-linear optical applications, which could also be relevant for the compound .

科学研究应用

不对称氢化在药物合成中的应用

(R)-3-((叔丁氧羰基)氨基)-4-(3-氯苯基)丁酸已使用不对称氢化合成,这是药物合成中的一个至关重要的过程。该方法包括使用手性二茂铁配体还原烯胺酯,从而产生高对映体过量,这对于产生特定的药效基团至关重要 (Kubryk & Hansen, 2006)。

液相色谱中的手性拆分

该化合物通过液相色谱进行手性拆分。该方法包括衍生化步骤,从而分离异构体,这对于化学和药物研究中的纯度和特异性至关重要 (Vaccher, Berthelot, Flouquet, & Debaert, 1991)。

神经兴奋剂类似物的合成

在神经科学研究中,(R)-3-((叔丁氧羰基)氨基)-4-(3-氯苯基)丁酸参与合成神经兴奋剂类似物。这对于理解和开发神经系统疾病的治疗方法至关重要 (Pajouhesh, Hosseini-Meresht, Pajouhesh, & Curry, 2000)。

对映选择性合成

该化合物用于对映选择性合成工艺中,这对于产生生化物质的特定对映体至关重要。这在药物开发和生化研究中具有广泛的应用 (Jiménez, López, Oliveros, & Cativiela, 2001)。

有机合成中的 N-叔丁氧羰基化

在有机合成中,涉及 (R)-3-((叔丁氧羰基)氨基)-4-(3-氯苯基)丁酸的胺的 N-叔丁氧羰基化用于保护胺基。这是肽和蛋白质合成中的一项基本技术 (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007)。

药理学中的晶体工程

该化合物还在晶体工程中得到应用,特别是在与其他物质形成多组分晶体方面,这在药物制剂和递送中具有重要意义 (Báthori & Kilinkissa, 2015)。

胶原交联合成

另一个应用是胶原交联的合成。这在生物医学研究中起着至关重要的作用,特别是在理解和开发结缔组织疾病的治疗方法方面 (Adamczyk, Johnson, & Reddy, 1999)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

属性

IUPAC Name |

(3R)-4-(3-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-5-4-6-11(16)7-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APXVJJBVNYZEDD-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426573 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-4-(3-chlorophenyl)butanoic acid | |

CAS RN |

331763-56-5 | |

| Record name | (βR)-3-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331763-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(3-chlorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2-Chloro-phenoxy)-propyl]-methyl-amine](/img/structure/B1277140.png)